Cas no 443965-64-8 (N-(4-Biphenylyl)-9-phenanthrenamine)

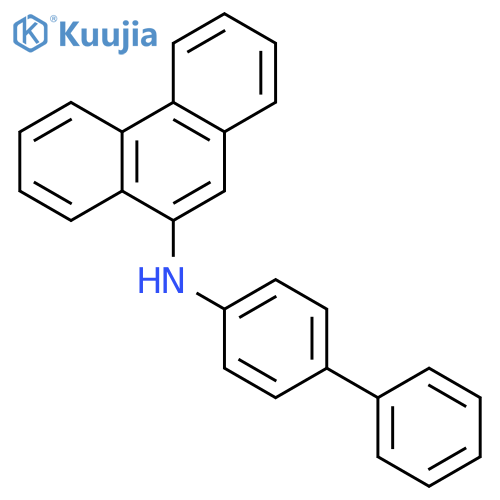

443965-64-8 structure

商品名:N-(4-Biphenylyl)-9-phenanthrenamine

CAS番号:443965-64-8

MF:C26H19N

メガワット:345.435766458511

MDL:MFCD32263464

CID:2643145

PubChem ID:59721701

N-(4-Biphenylyl)-9-phenanthrenamine 化学的及び物理的性質

名前と識別子

-

- N-(4-phenylphenyl)phenanthren-9-amine

- 9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl-

- SCHEMBL10136241

- B6083

- CS-0378187

- DTXSID50732743

- N-[1,1'-biphenyl]-4-yl-aminophenathrene

- MFCD32263464

- WMOTUYHWZHRYRH-UHFFFAOYSA-N

- N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine

- D95442

- 443965-64-8

- N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine

- N-(4-Biphenylyl)-9-phenanthrenamine

-

- MDL: MFCD32263464

- インチ: InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27HCopyCopied

- InChIKey: WMOTUYHWZHRYRH-UHFFFAOYSA-NCopyCopied

- ほほえんだ: c1ccc(cc1)c2ccc(cc2)Nc3cc4ccccc4c5c3cccc5CopyCopied

計算された属性

- せいみつぶんしりょう: 345.151749610g/mol

- どういたいしつりょう: 345.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 7.6

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 173.0 to 177.0 deg-C

- ふってん: 547.1±29.0 °C at 760 mmHg

- フラッシュポイント: 310.5±19.7 °C

- じょうきあつ: 0.0±1.5 mmHg at 25°C

N-(4-Biphenylyl)-9-phenanthrenamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

N-(4-Biphenylyl)-9-phenanthrenamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01GDBM-1g |

9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl- |

443965-64-8 | 98% | 1g |

$50.00 | 2025-02-11 | |

| A2B Chem LLC | AY42278-1g |

9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl- |

443965-64-8 | 98.0% | 1g |

$64.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X208134A-25g |

N-(4-Biphenylyl)-9-phenanthrenamine |

443965-64-8 | 25g |

¥4449.0 | 2024-07-20 | ||

| abcr | AB549883-1 g |

N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine; . |

443965-64-8 | 1g |

€124.90 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448857-1g |

N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine |

443965-64-8 | 98% | 1g |

¥514.00 | 2024-05-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6083-1G |

N-(4-Biphenylyl)-9-phenanthrenamine |

443965-64-8 | 98.0%(GC) | 1G |

¥390.0 | 2022-09-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6083-1G |

N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine |

443965-64-8 | >98.0%(GC) | 1g |

¥355.00 | 2023-06-14 | |

| abcr | AB549883-1g |

N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine; . |

443965-64-8 | 1g |

€109.40 | 2025-02-18 | ||

| 1PlusChem | 1P01GD3A-1g |

9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl- |

443965-64-8 | 98.0% | 1g |

$66.00 | 2024-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X208134A-5g |

N-(4-Biphenylyl)-9-phenanthrenamine |

443965-64-8 | 5g |

¥1297.0 | 2024-07-20 |

N-(4-Biphenylyl)-9-phenanthrenamine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

443965-64-8 (N-(4-Biphenylyl)-9-phenanthrenamine) 関連製品

- 307-59-5(perfluorododecane)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 81216-14-0(7-bromohept-1-yne)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬